Fmoc-D-Kynurenine
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Overview
Description
Fmoc-D-Kynurenine is a derivative of kynurenine, an intermediate in the tryptophan metabolism pathway. It is commonly used in solid-phase peptide synthesis due to its stability and ease of incorporation into peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in peptide synthesis to protect the amino group of the amino acid during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-D-Kynurenine can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the protection of the amino group with the Fmoc group, followed by the coupling of the protected amino acid to a resin. The Fmoc group is then removed using a base such as piperidine, and the peptide chain is elongated by sequential addition of amino acids .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and resins, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Kynurenine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Camps cyclization, which occurs in the solid-phase when kynurenine synthons are exposed to 20% 2-methylpiperidine in dimethylformamide (DMF) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolinic acid derivatives .
Scientific Research Applications
Fmoc-D-Kynurenine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-D-Kynurenine involves its incorporation into peptides, where it can influence the peptide’s structure and function. In the kynurenine pathway, it acts as an intermediate, modulating the activity of enzymes and receptors involved in tryptophan metabolism. This modulation can affect various cellular processes, including immune response and neuronal activity .
Comparison with Similar Compounds
Fmoc-L-Kynurenine: Similar to Fmoc-D-Kynurenine but with a different stereochemistry.
Fmoc-L-Tryptophan: Another amino acid derivative used in peptide synthesis.
Fmoc-L-Phenylalanine: Used in peptide synthesis with different side chain properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence the biological activity of the peptides it is incorporated into. Its stability and ease of use in SPPS make it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
(2R)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNQSJVSXLYNBV-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)C4=CC=CC=C4N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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